1H-Pyrazole-3-carboxylic acid, 5-(4-methoxyphenyl)-, ethyl ester

Analytical Chemistry Pre-formulation Process Chemistry

1H-Pyrazole-3-carboxylic acid, 5-(4-methoxyphenyl)-, ethyl ester (CAS 229015-76-3; synonym ethyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate) is a 3,5-disubstituted pyrazole heterocycle carrying a 4-methoxyphenyl group at C5 and an ethyl carboxylate ester at C3. Its molecular formula is C13H14N2O3 (MW 246.26), and it is supplied as a crystalline solid with a reported melting-point of 130–132 °C.

Molecular Formula C13H18N2O3
Molecular Weight 250.29 g/mol
Cat. No. B12354851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrazole-3-carboxylic acid, 5-(4-methoxyphenyl)-, ethyl ester
Molecular FormulaC13H18N2O3
Molecular Weight250.29 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CC(NN1)C2=CC=C(C=C2)OC
InChIInChI=1S/C13H18N2O3/c1-3-18-13(16)12-8-11(14-15-12)9-4-6-10(17-2)7-5-9/h4-7,11-12,14-15H,3,8H2,1-2H3
InChIKeyPCDWDURCWCCZHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Pyrazole-3-carboxylic acid, 5-(4-methoxyphenyl)-, ethyl ester — Baseline Identity & Procurement Context


1H-Pyrazole-3-carboxylic acid, 5-(4-methoxyphenyl)-, ethyl ester (CAS 229015-76-3; synonym ethyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate) is a 3,5-disubstituted pyrazole heterocycle carrying a 4-methoxyphenyl group at C5 and an ethyl carboxylate ester at C3 . Its molecular formula is C13H14N2O3 (MW 246.26), and it is supplied as a crystalline solid with a reported melting-point of 130–132 °C . The compound serves as a core scaffold in medicinal chemistry, where the electron-donating 4-methoxy substituent and the hydrogen-bond-capable pyrazole NH modulate both physicochemical properties and target recognition in anti-inflammatory and kinase-targeted programmes [1].

Why Generic Substitution Fails for 1H-Pyrazole-3-carboxylic acid, 5-(4-methoxyphenyl)-, ethyl ester


Closely related pyrazole-3-carboxylate congeners cannot be treated as interchangeable procurement items because even single-point modifications drastically alter three selection-critical properties: (i) solid-state behaviour (melting-point windows differ by >90 °C between the free acid and the ethyl ester, directly affecting formulation and crystallisation reproducibility) [1]; (ii) lipophilicity and permeability (the ethyl-ester → free-acid or methyl-ester substitution shifts logP and aqueous solubility beyond acceptable process-chemistry envelopes) ; and (iii) pharmacological selectivity, where the 4-methoxy regioisomer exhibits a distinct anti-inflammatory potency rank within the ethyl 5-(substituted)-1H-pyrazole-3-carboxylate series reported by Pratik et al. (2018) [2]. The quantitative evidence below demonstrates why this specific CAS number – not a general scaffold – must be specified in purchase requisitions and experimental protocols.

Quantitative Differentiation Evidence for 1H-Pyrazole-3-carboxylic acid, 5-(4-methoxyphenyl)-, ethyl ester vs. Closest Analogs


Melting-Point Gap vs. Free-Acid Analog: Purification & Formulation Fidelity

The target ethyl ester (CAS 229015-76-3) exhibits a melting-point of 130–132 °C, whereas the corresponding free acid, 5-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid (CAS 27069-16-5), melts at 221–225 °C [1]. This >90 °C depression directly reflects the loss of the zwitterionic hydrogen-bond network present in the acid; the lower, sharper melting range of the ester facilitates thermal-analytical purity certification and reduces energy costs during large-scale recrystallisation.

Analytical Chemistry Pre-formulation Process Chemistry

Lipophilicity & Predicted Permeability Shift vs. Free Acid and Methyl Ester

In silico predictions indicate that the ethyl ester (XLogP3 ≈ 2.7) sits in an optimal lipophilicity window for passive membrane permeation, whereas the free acid (XLogP3 ≈ 1.8) is significantly more polar and the methyl ester (XLogP3 ≈ 2.2) is less lipophilic than the ethyl congener [1]. The molecular weight penalty from ethyl→free acid (–28 Da) is moderate, but the concomitant logP drop of ~0.9 units often pushes the free acid below the permeability threshold for cell-based assays.

ADME Prediction Medicinal Chemistry Property-Based Design

Anti-Inflammatory Activity Hierarchy: Mono-methoxy vs. Dimethoxy Congeners

In the carrageenan-induced rat paw edema model, the series of ethyl 5-(substituted)-1H-pyrazole-3-carboxylates (2a–j) reported by Pratik et al. (2018) demonstrated that the 3,4-dimethoxy (2f) and 2,3-dimethoxy (2e) derivatives achieved the highest edema inhibition (54.42 % at 20 mg/kg, referenced against diclofenac 57.88 %), while the mono-4-methoxy derivative (the target compound) exhibited moderate but measurable activity, ranking it as a useful baseline scaffold for further optimisation [1][2]. Because all compounds were tested in the identical assay, the activity rank provides a direct intra-class comparison.

Inflammation COX Inhibition Structure-Activity Relationship

Synthetic Tractability & Yield Advantage vs. 4-Positional Isomer

The target 5-(4-methoxyphenyl) regioisomer can be obtained via a one-pot cyclocondensation of 4-methoxyphenylhydrazine with ethyl acetoacetate under standard reflux conditions, reliably yielding >90 % crude product . In contrast, the 4-(4-methoxyphenyl) regioisomer (CAS 70187-29-0) requires a more circuitous route and is less widely available, with bulk catalogue purity typically capped at 95 % vs. 98 % for the 5-substituted isomer . This supply-chain reliability difference directly influences lead times and cost-per-gram in multi-step synthesis campaigns.

Synthetic Chemistry Building Block Procurement Medicinal Chemistry

Recommended Application Scenarios for 1H-Pyrazole-3-carboxylic acid, 5-(4-methoxyphenyl)-, ethyl ester Based on Quantitative Evidence


Medicinal Chemistry: Reference Scaffold for Anti-Inflammatory SAR Expansion

Use as the mono-methoxy baseline compound in a matrix of ethyl 5-(substituted)-1H-pyrazole-3-carboxylates to systematically probe how incremental methoxy additions (e.g., 3,4-dimethoxy) increase carrageenan-edema inhibition from the moderate level exhibited by the 4-methoxy parent toward the 54–58 % range reported for dimethoxy congeners and diclofenac [1].

Pre-formulation & Crystallisation Development: Low-Melting Ester for Solid-Dispersion Screening

Leverage the 130–132 °C melting point — >90 °C lower than the free acid — to evaluate hot-melt extrusion or spray-dried dispersion formats, enabling thermal processing at temperatures that avoid degradation of co-processed amorphous polymers [2].

Cell-Based Assay Cascade: Optimal-Permeability Starting Point

Employ the ethyl ester (predicted XLogP3 ≈ 2.7) in cellular target-engagement assays where the free acid (XLogP3 ≈ 1.8) may fail to cross the membrane; the ~0.9-unit logP advantage reduces the risk of false-negative screening results due to permeability limitation [3].

Process Chemistry: High-Purity Building Block for Late-Stage Derivatisation

Capitalise on the 98 % minimum purity specification and the well-established one-pot synthesis route to use this compound as a robust ester intermediate for amidation, hydrolysis, or hydrazide formation without the need for pre-use chromatographic purification .

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